(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione
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Overview
Description
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione is an organic compound that features a methanethione group attached to a 4-methoxyphenyl and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and a sulfur source. One common method is to use Lawesson’s reagent or phosphorus pentasulfide (P2S5) as the sulfurizing agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with various molecular targets. The compound’s methanethione group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methanone group instead of methanethione.
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanol: Contains a methanol group.
(4-Methoxyphenyl)(pyrrolidin-1-yl)methane: Features a methylene group instead of methanethione
Uniqueness
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione is unique due to its methanethione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H15NOS |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C12H15NOS/c1-14-11-6-4-10(5-7-11)12(15)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
BDSQCHIHUIYHFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCC2 |
Origin of Product |
United States |
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